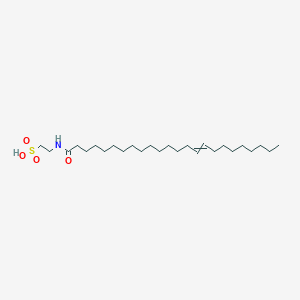
2-(Tetracos-15-enoylamino)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-(Tetracos-15-enoylamino)ethanesulfonic acid can be synthesized through the conjugation of nervonic acid with taurine. The synthetic route involves the reaction of nervonic acid with taurine in the presence of coupling agents and catalysts under controlled conditions . The reaction typically requires anhydrous conditions and inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale lipidomic analysis and purification techniques to isolate the compound from biological samples .
Análisis De Reacciones Químicas
2-(Tetracos-15-enoylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Tetracos-15-enoylamino)ethanesulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Tetracos-15-enoylamino)ethanesulfonic acid involves its interaction with FAAH, where it acts as a substrate . This interaction leads to the modulation of endocannabinoid signaling pathways. Additionally, this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These pathways are crucial for its effects on neuronal signaling and neuroprotection .
Comparación Con Compuestos Similares
2-(Tetracos-15-enoylamino)ethanesulfonic acid is unique among fatty acid-taurine conjugates due to its specific structure and biological activity. Similar compounds include:
N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with different fatty acid moiety.
N-Oleoyl Taurine: A conjugate with oleic acid, showing different metabolic and signaling properties.
N-Palmitoyl Taurine: A conjugate with palmitic acid, used in different biochemical studies. This compound stands out due to its specific interaction with FAAH and its role in modulating calcium channels.
Propiedades
Número CAS |
1942003-30-6 |
|---|---|
Fórmula molecular |
C26H51NO4S |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
2-(tetracos-15-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31) |
Clave InChI |
QIEYQUYASMRRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















